4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure
Vorbereitungsmethoden
The synthesis of 4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine typically involves multi-step organic reactions. One common method includes the bromination of a precursor pyridine derivative followed by cyclization to form the oxepine ring. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the nitrogen-containing ring structure allow it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine include other brominated heterocycles and pyridine derivatives. For example:
- 2-bromo-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3,4-dicarbonitrile
- 2-bromo-1H,4H,5H,6H,8H,9H-oxepino[4,5-d]pyrimidin-4-one
These compounds share structural similarities but differ in the arrangement of their rings and functional groups, which can lead to differences in their chemical reactivity and applications
Eigenschaften
Molekularformel |
C9H11BrN2O |
---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
4-bromo-5,7,8,9-tetrahydrooxepino[4,3-c]pyridin-9-amine |
InChI |
InChI=1S/C9H11BrN2O/c10-8-4-12-3-6-7(8)5-13-2-1-9(6)11/h3-4,9H,1-2,5,11H2 |
InChI-Schlüssel |
FNFTYOUUUMVNAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C(C=NC=C2C1N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.